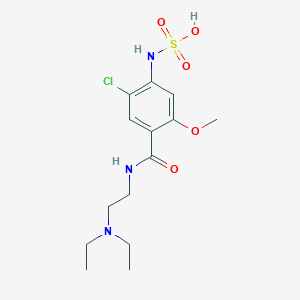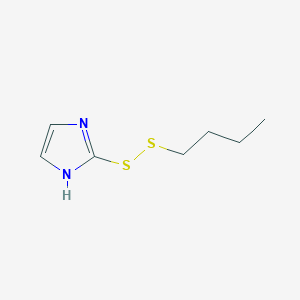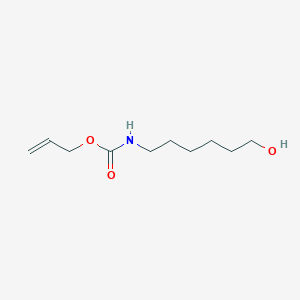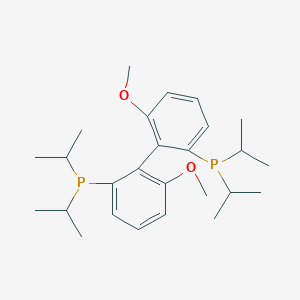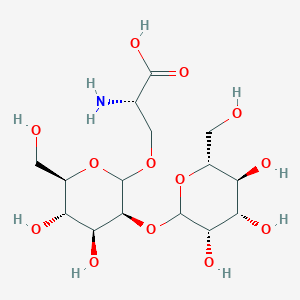
O-(2-O-Mannopyranosyl-mannopyranosyl)serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-O-Mannopyranosyl-mannopyranosyl)serine, also known as MannoSerine, is a naturally occurring sugar-amino acid complex that has gained interest in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of O-(2-O-Mannopyranosyl-mannopyranosyl)serine is not fully understood. However, it is believed to interact with specific receptors on the surface of immune cells and neurons, leading to the activation of signaling pathways that regulate cellular functions.
Effets Biochimiques Et Physiologiques
O-(2-O-Mannopyranosyl-mannopyranosyl)serine has been shown to have various biochemical and physiological effects. It enhances the production of cytokines and antibodies, which are essential components of the immune response. O-(2-O-Mannopyranosyl-mannopyranosyl)serine also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, O-(2-O-Mannopyranosyl-mannopyranosyl)serine has been found to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using O-(2-O-Mannopyranosyl-mannopyranosyl)serine in lab experiments is its natural origin, which makes it less toxic than synthetic compounds. O-(2-O-Mannopyranosyl-mannopyranosyl)serine is also relatively easy to synthesize, making it accessible to researchers. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route.
Orientations Futures
There are several future directions for O-(2-O-Mannopyranosyl-mannopyranosyl)serine research. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its applications in cancer therapy, as it has been found to inhibit the growth of certain cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration route for O-(2-O-Mannopyranosyl-mannopyranosyl)serine.
Méthodes De Synthèse
O-(2-O-Mannopyranosyl-mannopyranosyl)serine can be synthesized from L-serine and mannose using a chemical reaction. The reaction involves the protection of the amino group of L-serine with a tert-butyloxycarbonyl (Boc) group, followed by the addition of mannose to the hydroxyl group of the Boc-protected serine. The Boc group is then removed to yield O-(2-O-Mannopyranosyl-mannopyranosyl)serine.
Applications De Recherche Scientifique
O-(2-O-Mannopyranosyl-mannopyranosyl)serine has been studied for its potential applications in various scientific fields, including glycobiology, immunology, and neuroscience. It has been found to modulate the immune response by enhancing the production of cytokines and antibodies. O-(2-O-Mannopyranosyl-mannopyranosyl)serine also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Numéro CAS |
145452-14-8 |
|---|---|
Nom du produit |
O-(2-O-Mannopyranosyl-mannopyranosyl)serine |
Formule moléculaire |
C15H27NO13 |
Poids moléculaire |
429.37 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[(3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoic acid |
InChI |
InChI=1S/C15H27NO13/c16-4(13(24)25)3-26-15-12(10(22)8(20)6(2-18)28-15)29-14-11(23)9(21)7(19)5(1-17)27-14/h4-12,14-15,17-23H,1-3,16H2,(H,24,25)/t4-,5+,6+,7+,8+,9-,10-,11-,12-,14?,15?/m0/s1 |
Clé InChI |
FHFACMITEBPXDJ-CJWUELSBSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O[C@H]2[C@H]([C@@H]([C@H](OC2OC[C@@H](C(=O)O)N)CO)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(OC2OCC(C(=O)O)N)CO)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(C(C(OC2OCC(C(=O)O)N)CO)O)O)O)O)O)O |
Synonymes |
alpha-D-Manp-1-2-alpha-D-Manp-1-0-L-Ser mannopyranosyl-1-2-mannopyranosylserine O-(2-O-mannopyranosyl-mannopyranosyl)serine O-Man-Man-Se |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



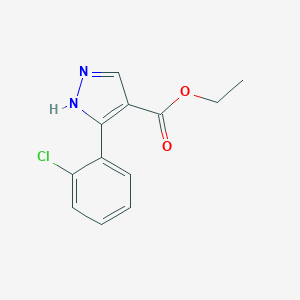
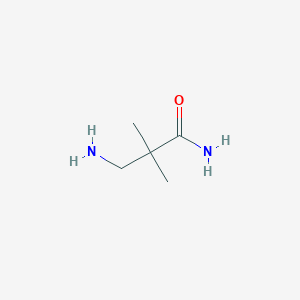
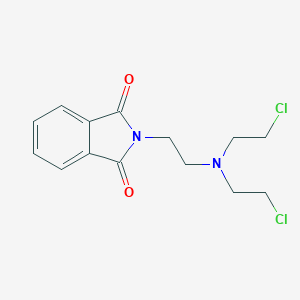
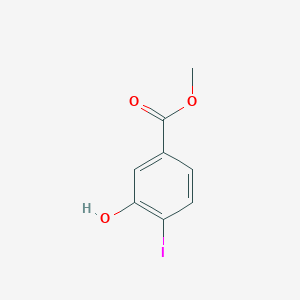
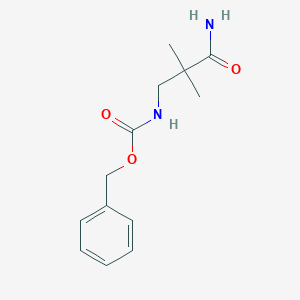
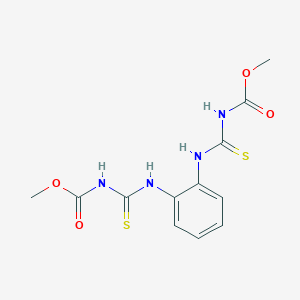
![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)
![[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S, 4R)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic Acid 1,1-tert-Butyl Ester](/img/structure/B132600.png)
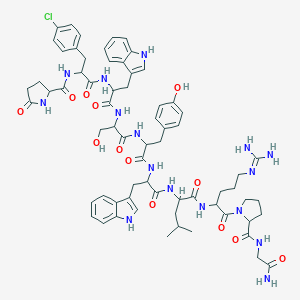
![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)
